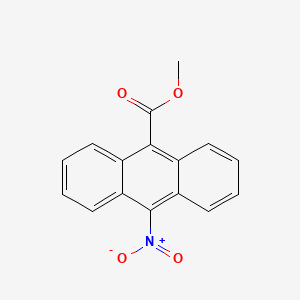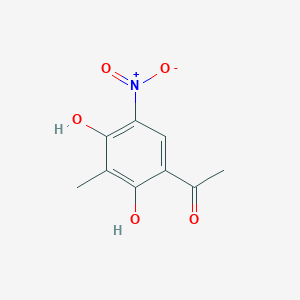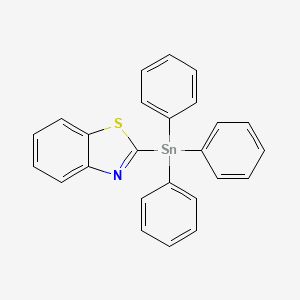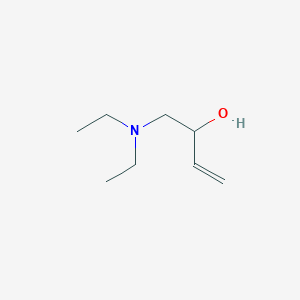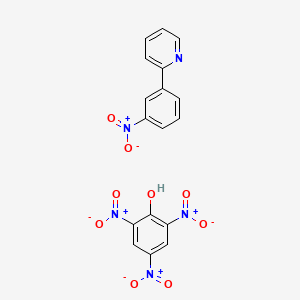![molecular formula C19H13Cl B11946055 Benz[a]anthracene, 4-chloro-7-methyl- CAS No. 14009-28-0](/img/structure/B11946055.png)
Benz[a]anthracene, 4-chloro-7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz[a]anthracene, 4-chloro-7-methyl- is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benz[a]anthracene derivatives typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with chloromethyl compounds in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of benz[a]anthracene, 4-chloro-7-methyl- may involve large-scale Friedel-Crafts reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Benz[a]anthracene, 4-chloro-7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove chlorine atoms or reduce double bonds.
Substitution: Commonly involves the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benz[a]anthracene-4,7-dione, while substitution with methoxide may produce 4-methoxy-7-methylbenz[a]anthracene .
Applications De Recherche Scientifique
Benz[a]anthracene, 4-chloro-7-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as a therapeutic agent or as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which benz[a]anthracene, 4-chloro-7-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its structure and function. It may also bind to specific proteins, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz[a]anthracene: The parent compound, lacking the chlorine and methyl substituents.
7-Methylbenz[a]anthracene: Similar structure but without the chlorine atom.
4,7-Dimethylbenz[a]anthracene: Contains two methyl groups instead of one chlorine and one methyl group.
Uniqueness
Benz[a]anthracene, 4-chloro-7-methyl- is unique due to the presence of both chlorine and methyl substituents, which can significantly alter its chemical reactivity and biological interactions compared to its analogs .
Propriétés
Numéro CAS |
14009-28-0 |
|---|---|
Formule moléculaire |
C19H13Cl |
Poids moléculaire |
276.8 g/mol |
Nom IUPAC |
4-chloro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13Cl/c1-12-14-6-3-2-5-13(14)11-18-15(12)9-10-17-16(18)7-4-8-19(17)20/h2-11H,1H3 |
Clé InChI |
LUGMZOXWCOHFCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



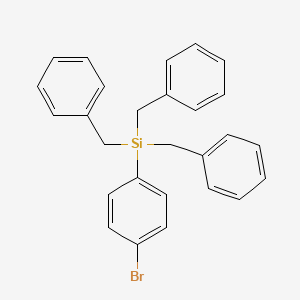
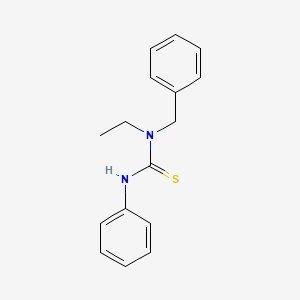
![1-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11945991.png)
![3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11945993.png)
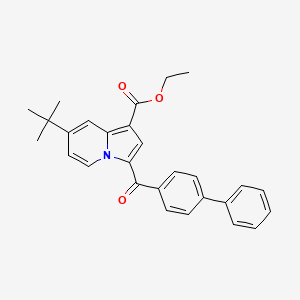
![4-hydroxy-N'-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11945996.png)
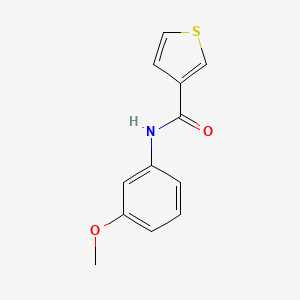
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11946012.png)
